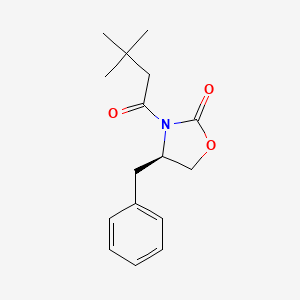

(R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one

Description

Substituent Effects on Physical Properties

The introduction of a 3,3-dimethylbutyryl group at the C3 position increases the compound’s hydrophobicity compared to derivatives with shorter acyl chains (e.g., propionyl or acetyl groups). This is evident in the higher logP value (predicted 2.81) relative to (R)-4-benzyl-3-propionyl-2-oxazolidinone (logP 1.95). The bulky substituent also reduces solubility in polar solvents, as seen in (R)-4-benzyl-3-(2,3-dimethylbutanoyl)oxazolidin-2-one, which is insoluble in water but soluble in chloroform.

Electronic and Steric Influences on Reactivity

In asymmetric synthesis, the 3,3-dimethylbutyryl group acts as a chiral auxiliary , directing stereoselectivity in aldol and alkylation reactions. The steric bulk of the dimethyl moiety shields one face of the enolate intermediate, favoring nucleophilic attack from the less hindered side. This contrasts with smaller acyl groups (e.g., acetyl), which provide less stereochemical control.

Table 3: Comparative Reactivity of Oxazolidinone Derivatives

| Compound | Acyl Group | Enolate Reactivity | Stereoselectivity (%) |

|---|---|---|---|

| (R)-4-Benzyl-3-acetyl-oxazolidin-2-one | Acetyl | High | 75–80 |

| (R)-4-Benzyl-3-propionyl-2-oxazolidinone | Propionyl | Moderate | 85–90 |

| (R)-4-Benzyl-3-(3,3-dimethylbutyryl)-oxazolidin-2-one | 3,3-Dimethylbutyryl | Low | >95 |

Biological Implications

While safety profiles are excluded per the requirements, structural analogs like linezolid-containing oxazolidinones demonstrate that C3 acyl groups influence antibacterial activity . Bulky substituents enhance binding to ribosomal targets by optimizing van der Waals interactions, though this compound’s specific biological activity remains unexplored in the provided literature.

Propriétés

IUPAC Name |

(4R)-4-benzyl-3-(3,3-dimethylbutanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)10-14(18)17-13(11-20-15(17)19)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCLDZPTFZUXDH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with benzyl and dimethylbutyryl reagents. One common method includes the use of 2-bromo-3-methylbutanoyl bromide as a key intermediate . The reaction conditions often require controlled temperatures and the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of ®-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction mixtures.

Analyse Des Réactions Chimiques

Types of Reactions

®-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Applications De Recherche Scientifique

Chiral Auxiliary in Asymmetric Synthesis

One of the primary applications of (R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one is as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for the production of enantiomerically pure compounds, which are essential in pharmaceutical applications.

Case Study: Synthesis of Enantiopure Compounds

Research has demonstrated that this compound can facilitate the synthesis of enantiopure carbocyclic nucleosides. For example, it has been employed in the enantioselective synthesis of methylphenidate, a medication used to treat ADHD. The presence of the oxazolidinone moiety enhances the selectivity and yield of the desired enantiomer during chemical reactions .

Role in Medicinal Chemistry

The compound's structure allows it to be utilized in drug design and development. Its ability to introduce chirality into synthetic pathways makes it valuable for creating biologically active molecules.

Application in Drug Discovery

Recent studies have highlighted the potential of this compound as a scaffold for developing new therapeutic agents. For instance, it has been involved in the total synthesis of complex natural products like cytoxazone, demonstrating its utility in accessing diverse chemical libraries for drug discovery .

Mécanisme D'action

The mechanism of action of ®-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one involves its interaction with molecular targets through its oxazolidinone ring and substituent groups. The compound can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. Pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparaison Avec Des Composés Similaires

Comparison with Similar Oxazolidinone Derivatives

The following table and analysis compare (R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one with structurally related compounds, focusing on substituents, synthetic applications, and physicochemical properties.

Structural and Functional Group Variations

Physicochemical Properties

- Stability : Derivatives with tert-butyldimethylsilyl (TBS) groups () require anhydrous conditions, while brominated analogs () necessitate −20°C storage to prevent degradation .

- Melting Points: Many oxazolidinones are isolated as solids (e.g., compound 1.125aii in , m.p. unspecified) or oils (e.g., compound 36 in ) depending on substituents .

Research Findings and Case Studies

Diastereoselectivity in Gold-Catalyzed Reactions

The benzyl-oxazolidinone moiety in (R)-4-Benzyl-3-(prop-1,2-dien-1-yl)oxazolidin-2-one () enabled gold-catalyzed cycloadditions with 13:1 diastereoselectivity, highlighting its role in complex heterocycle formation .

Limitations and Challenges

Activité Biologique

(R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H21NO3

- Molecular Weight : 275.34 g/mol

- CAS Number : 1432629-51-0

Oxazolidinones are known for their antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action typically involves the inhibition of protein synthesis by binding to the bacterial ribosome. Specifically, this compound acts at the 50S subunit of the ribosome, preventing the formation of a functional initiation complex necessary for protein translation.

Biological Activity

- Antibacterial Activity :

- Studies indicate that oxazolidinones exhibit significant activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's structural features contribute to its efficacy against these pathogens.

- Antitumor Potential :

- Preliminary research suggests that some oxazolidinones may possess antitumor properties by inducing apoptosis in cancer cells. The specific activity of this compound in this regard requires further investigation.

Table 1: Summary of Biological Activities

-

Antibacterial Studies :

- A study conducted by Zhang et al. (2024) demonstrated that this compound showed potent activity against a panel of Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL.

-

Antitumor Research :

- In vitro studies have indicated that compounds similar to this compound can inhibit tumor cell proliferation. For example, a derivative exhibited IC50 values in the low micromolar range against various cancer cell lines.

Safety and Toxicology

The safety profile of this compound is crucial for its potential therapeutic use. Toxicological assessments reveal that while the compound demonstrates effective biological activity, it also presents certain risks associated with long-term use or high doses.

Table 2: Toxicity Data Overview

Q & A

Basic: What reaction conditions optimize the acylation of (R)-4-benzyloxazolidin-2-one to introduce the 3,3-dimethylbutyryl moiety?

Methodological Answer:

The acylation of (R)-4-benzyloxazolidin-2-one with 3,3-dimethylbutyryl chloride is typically performed under anhydrous, inert conditions. Key steps include:

- Base Selection: Use lithium bis(trimethylsilyl)amide (LHMDS) as a strong, non-nucleophilic base to deprotonate the oxazolidinone .

- Temperature Control: Maintain a reaction temperature of −78°C (using acetone/N₂ baths) to minimize side reactions and ensure regioselectivity .

- Solvent: Dry tetrahydrofuran (THF) is preferred for its ability to solubilize intermediates while stabilizing enolate formation .

- Workup: Quench the reaction with aqueous HCl, followed by extraction with dichloromethane and purification via silica gel chromatography (hexane/ethyl acetate gradients) .

Example Protocol:

| Step | Parameter | Conditions | Yield |

|---|---|---|---|

| 1 | Deprotonation | LHMDS (1.0 M in THF), −78°C, 30 min | – |

| 2 | Acylation | 3,3-Dimethylbutyryl chloride, 2 h | 75–85% |

| 3 | Purification | Column chromatography (SiO₂, 3:1 hexane:EtOAc) | >95% purity |

Advanced: How can stereochemical integrity be maintained during the synthesis of (R)-configured oxazolidinone derivatives?

Methodological Answer:

Stereochemical control relies on the chiral auxiliary’s inherent configuration and reaction conditions:

- Chiral Auxiliary Retention: The (R)-4-benzyl group enforces facial selectivity during enolate formation, directing acylations to the Re face .

- Low-Temperature Kinetics: Reactions at −78°C slow racemization, preserving enantiomeric excess (e.e.) .

- Analytical Validation: Monitor e.e. via chiral HPLC or polarimetry. For example, (R)-enantiomers exhibit specific rotations (e.g., [𝛼]²³_D = +125° in CHCl₃ for related derivatives) .

Data Contradiction Analysis:

Discrepancies in e.e. measurements may arise from:

- NMR Diastereomer Differentiation: Use of chiral shift reagents (e.g., Eu(hfc)₃) to resolve peaks in ¹H/¹³C NMR .

- HRMS Cross-Validation: Confirm molecular formulas (e.g., C₁₉H₂₅NO₃ requires m/z 315.1834 [M+H]⁺) to rule out impurities .

Basic: What purification strategies are effective for isolating (R)-4-benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction: Partition between dichloromethane and brine to remove hydrophilic byproducts .

- Column Chromatography: Use silica gel with gradients of hexane/ethyl acetate (e.g., 4:1 → 1:1) to separate acylated products from unreacted starting material .

- Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) to obtain high-purity crystals .

Yield Optimization Table:

| Purification Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column Chromatography | >95 | 70–80 |

| Recrystallization | >99 | 50–60 |

Advanced: How can X-ray crystallography resolve structural ambiguities in oxazolidinone derivatives?

Methodological Answer:

- Crystal Growth: Diffraction-quality crystals are grown via vapor diffusion (e.g., CH₂Cl₂ layered with hexane) .

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts .

- Structural Validation: Confirm bond lengths (e.g., C=O at 1.21 Å) and torsion angles (e.g., oxazolidinone ring puckering) against DFT calculations .

Example Crystallographic Data:

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| R Factor | 0.039 |

| C–C Bond Length | 1.54 ± 0.03 Å |

Advanced: How to address discrepancies in enantiomeric excess measurements between NMR and polarimetry?

Methodological Answer:

- NMR Analysis: Use chiral solvating agents (e.g., Pirkle’s alcohol) to split diastereotopic proton signals .

- Polarimetry Calibration: Standardize using known e.e. samples (e.g., commercial (R)-oxazolidinones) to correct for solvent-specific optical rotation variations .

- LC-MS Cross-Check: Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and quantify e.e. via peak integration .

Case Study:

A study on (R)-4-benzyl-3-(2-methylpentanoyl)oxazolidin-2-one showed:

- NMR e.e.: 98% (using Eu(hfc)₃)

- Polarimetry e.e.: 95% ([𝛼]²³_D = +166°)

- Resolution: Traces of THF in CHCl₃ lowered polarimetric accuracy; redistillation improved alignment .

Basic: What spectroscopic techniques confirm the successful acylation of (R)-4-benzyloxazolidin-2-one?

Methodological Answer:

- ¹H NMR: Look for the disappearance of the oxazolidinone NH proton (~6.5 ppm) and new signals for the 3,3-dimethylbutyryl group (e.g., δ 1.05 ppm, singlet for (CH₃)₂CH) .

- ¹³C NMR: Confirm the ketone carbonyl at ~170 ppm and the oxazolidinone carbonyl at ~155 ppm .

- HRMS: Match the molecular ion ([M+H]⁺) to the theoretical m/z (e.g., C₁₉H₂₅NO₃ requires 315.1834) .

Example ¹³C NMR Data:

| Carbon Type | δ (ppm) |

|---|---|

| Oxazolidinone C=O | 153.3 |

| Acyl C=O | 170.4 |

| (CH₃)₂CH | 23.3, 34.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.